Lepadin E

Description

Contextualization of Decahydroquinoline (B1201275) Alkaloids within Marine Natural Products Research

Decahydroquinoline (DHQ) alkaloids represent a significant class of nitrogen-containing natural products characterized by a bicyclic decahydroquinoline ring system. While DHQ alkaloids are found in various terrestrial organisms, notably in the defensive secretions of certain amphibians and arthropods, their occurrence in the marine environment is comparatively less common but scientifically important acs.orgcore.ac.uk. Marine organisms, particularly tunicates (ascidians) and flatworms, have proven to be sources of structurally diverse DHQ alkaloids, highlighting the marine environment as a rich reservoir for novel bioactive compounds core.ac.ukrushim.runih.gov. Research into marine natural products has increasingly focused on these alkaloids due to their intriguing structural complexity and a wide spectrum of biological activities rushim.runih.gov.

Overview of the Lepadin Family of Alkaloids: Structural Diversity and Origin

The lepadin family constitutes a group of cis-fused decahydroquinoline alkaloids isolated from marine sources nih.govacs.org. This family includes at least eleven known members, identified from ascidians belonging to the genera Clavelina, Didemnum, and Aplidium, as well as their associated predators core.ac.ukmdpi.comresearchgate.netnih.gov. Structurally, lepadins are characterized by a 2,3,5-trisubstituted cis-decahydroquinoline (B84933) core featuring a methyl group at C-2, an oxygenated (hydroxyl or acyloxy) group at C-3, and a functionalized eight-carbon side chain at C-5 core.ac.uknih.gov. The relative stereochemical relationships at positions C-2, C-3, C-4a, C-5, and C-8a contribute to the structural diversity observed within the lepadin family mdpi.comresearchgate.net. This structural variability underpins the range of biological activities reported for different lepadin congeners mdpi.comresearchgate.net.

Lepadin E

This compound is a specific member of the lepadin family of marine decahydroquinoline alkaloids. It has been isolated from tropical marine tunicates of the genus Didemnum, including a species from the Great Barrier Reef acs.orgmedchemexpress.commedchemexpress.comresearchgate.net. Structurally, this compound possesses a decahydroquinoline core and is a stereoisomer of lepadin F acs.orgresearchgate.net. Its molecular formula is C26H47NO3, with a molecular weight of 421.66 medchemexpress.com. The absolute configuration of this compound has been determined through dedicated studies researchgate.net.

Detailed research findings have highlighted the significant biological activities of this compound, particularly its potent cytotoxic effects and its role as a ferroptosis inducer medchemexpress.commedchemexpress.com. Ferroptosis is a regulated form of cell death characterized by iron accumulation and lipid peroxidation. Studies have shown that this compound induces ferroptosis through the classical p53-SLC7A11-GPX4 pathway medchemexpress.commedchemexpress.com. The proposed mechanism involves this compound promoting the expression of p53, which in turn leads to decreased levels of SLC7A11 and GPX4 medchemexpress.commedchemexpress.com. This disruption results in increased production of reactive oxygen species (ROS) and lipid peroxides, along with the upregulation of ACSL4 expression, ultimately culminating in cell death medchemexpress.commedchemexpress.com. These findings suggest that this compound holds potential as an antitumor agent by leveraging the ferroptosis pathway medchemexpress.commedchemexpress.com.

The isolation of this compound, along with other lepadins, from marine organisms underscores the potential of marine natural products as sources of compounds with significant biological activities. The complex structures of these alkaloids and their potent effects have also stimulated interest in their total synthesis to enable further research and potential development acs.orgresearchgate.net.

Key Data for this compound

| Property | Value |

| Molecular Formula | C26H47NO3 |

| Molecular Weight | 421.66 |

| Source Organism | Didemnum sp. (Tunicate) acs.orgmedchemexpress.commedchemexpress.comresearchgate.net |

| Biological Activity | Cytotoxic, Ferroptosis Inducer, Antitumor Effect, Antiplasmodial, Antitrypanosomal acs.orgcore.ac.uknih.govmedchemexpress.commedchemexpress.com |

| Target Pathway | p53-SLC7A11-GPX4 (for ferroptosis) medchemexpress.commedchemexpress.com |

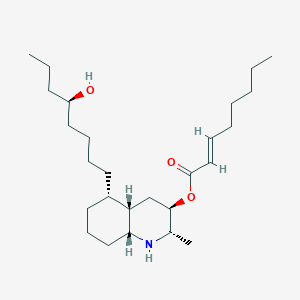

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H47NO3 |

|---|---|

Molecular Weight |

421.7 g/mol |

IUPAC Name |

[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |

InChI |

InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |

InChI Key |

QNAATLGQMSSVEO-HOLZRJRLSA-N |

Isomeric SMILES |

CCCCC/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |

Canonical SMILES |

CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Lepadin E

Discovery and Source Organisms of Lepadin E

This compound, like other lepadins, is a marine natural product. These compounds are primarily found in marine invertebrates, particularly tunicates.

Marine Tunicates as Natural Product Sources

Marine tunicates, also known as ascidians, are well-established sources of a diverse array of secondary metabolites with significant biological activities. mdpi.comresearchgate.net The lepadin family of alkaloids, characterized by a decahydroquinoline (B1201275) core, has been exclusively isolated from ascidians or their predators. nih.gov Specific tunicate genera implicated as sources of lepadins include Clavelina, Didemnum, and Aplidium. nih.govmdpi.com this compound itself was reported to be isolated from an unidentified tunicate of the genus Didemnum collected in the northeastern Australia. researchgate.netub.edu Another study also mentions the isolation of lepadins D-F from a Didemnum sp. acs.org

Isolation Techniques from Biological Matrixes

The isolation of this compound from tunicate biological matrixes typically involves extraction and subsequent purification steps. While specific detailed protocols for this compound isolation were not extensively detailed in the search results, general approaches for isolating marine natural products from tunicates are employed. These often involve initial extraction of the biological material using organic solvents such as methanol (B129727) and chloroform. nih.gov The concentrated extracts may then be subjected to partitioning between different organic solvents to obtain fractions of varying polarity. nih.gov Further purification of the target compound from these complex mixtures is achieved using chromatographic techniques. For instance, solid-phase extraction (SPE) has been utilized in the bioassay-guided fractionation of marine extracts from Clavelina lepadiformis. nih.govmdpi.com

Comprehensive Structural Elucidation Strategies for this compound

Determining the complete structure of a complex natural product like this compound requires the application of multiple spectroscopic and analytical methods.

Advanced Spectroscopic Analysis (e.g., 1D and 2D NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are fundamental to elucidating the structure of this compound. Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. nih.govacs.org Analysis of the mass spectrum of this compound showed it to have the molecular formula C₂₆H₄₇NO₃. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H NMR and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), is crucial for determining the connectivity of atoms and identifying functional groups within the molecule. nih.govmdpi.comacs.orgnd.edu Interpretation of ¹H and ¹³C NMR spectra, along with 2D NMR data, allows for the sequential assignment of protons and carbons and the mapping of the molecular skeleton. mdpi.comacs.org For this compound, NMR data were extremely similar to those of a stereoisomer, lepadin F, indicating a shared basic structure. acs.org

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by analyzing characteristic vibrational frequencies. nih.govegyankosh.ac.inslideshare.net While not explicitly detailed for this compound in the provided snippets, IR spectroscopy is a standard tool in the structural elucidation of natural products, including other lepadins. nih.gov

Determination of Relative Stereochemistry through Coupling Constant Analysis and NOE Difference Measurements

The relative stereochemistry of the decahydroquinoline core and its substituents is determined through detailed analysis of NMR data, particularly ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) difference measurements. nih.govmdpi.comacs.org

Coupling constants provide information about the dihedral angles between coupled protons, which helps in establishing the relative orientation of substituents on a ring system. For example, the analysis of coupling constants associated with protons on the decahydroquinoline ring of this compound helped deduce the axial or equatorial orientation of substituents. acs.org Small coupling constants (< 5 Hz) for H-3 indicated an equatorial orientation for this proton and an axial orientation for the 3-OH group. acs.org Analysis of coupling constants for protons at C-6 and C-8 further supported the axial orientation of H-5 and H-8a. acs.org

NOE difference experiments reveal spatial proximity between protons. Significant NOE correlations between specific protons indicate that they are close in space, which helps to confirm relative configurations and conformations. nih.govmdpi.comacs.orgacs.org For this compound, NOE difference measurements, in conjunction with coupling constant analysis, were used to deduce the relative configuration of the decahydroquinoline part of the molecule. acs.org NOE interactions between the methyl group at C-2 and H-4ax and H₂-8 supported the axial orientation of the methyl group. acs.org

Based on these analyses, the relative configuration of the decahydroquinoline core of this compound was deduced as (2R,2''E,3S, 4aR,5R,8aS*). acs.org

Assignment of Absolute Configuration (e.g., Exciton Coupled Circular Dichroism (ECCD), Modified Mosher's Esters Method, X-ray Analysis)

Assigning the absolute configuration of a chiral molecule determines the precise 3D arrangement of atoms. Several methods are employed for this purpose.

Exciton Coupled Circular Dichroism (ECCD) is a spectroscopic technique used to determine absolute configuration, particularly for molecules containing chromophores that can interact spatially. nih.govresearchgate.netrsc.org This method involves analyzing the circular dichroism spectrum of the compound or a suitable derivative. ECCD of the N-p-bromobenzoyl derivative of lepadin I has been reported as a general method for determining the absolute configuration of the lepadin family. nih.govresearchgate.netresearchgate.net

The modified Mosher's esters method is a widely used technique for determining the absolute configuration of secondary alcohols. nih.govresearchgate.netresearchgate.netrsc.orgsioc-journal.cn This method involves preparing diastereomeric esters by reacting the alcohol with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and analyzing the ¹H NMR chemical shift differences of the resulting esters. This approach was used to solve the configuration of the remote side-chain secondary carbinol in lepadin I. nih.govresearchgate.netresearchgate.net

X-ray analysis, specifically single-crystal X-ray diffraction, can provide unambiguous determination of both relative and absolute configurations if suitable crystals can be obtained. slideshare.netsioc-journal.cn While not explicitly mentioned for this compound in the provided snippets, X-ray analysis is a powerful tool for structural elucidation and has been used to confirm the stereochemistry of related compounds or derivatives in natural product studies. researchgate.netrsc.org

The absolute configuration of this compound has been reported, with one source citing the absolute configuration from a 2004 publication by Pu and Ma. researchgate.net

Synthetic Approaches and Methodologies for Lepadin E and Analogues

Total Synthesis Strategies for Lepadin E

Total synthesis strategies for this compound typically focus on the efficient and stereocontrolled assembly of the 5-alkyl-3-hydroxydecahydroquinoline nucleus. Several approaches have been reported, often synthesizing this compound alongside other members of the lepadin family (A, B, C, D, H). researchgate.netnih.govresearchgate.netacs.org These syntheses commonly involve the construction of the decahydroquinoline (B1201275) core followed by the elaboration or attachment of the characteristic octadienyl side chain at the C-5 position. nih.govub.edu One approach utilized a common bicyclic intermediate for the synthesis of lepadins B, D, E, and H. researchgate.netnih.gov Another flexible approach has been developed to access both type II lepadins (including E) and type III lepadins, starting from ethyl L-lactate. researchgate.netthieme-connect.com The stereochemistry of lepadins D, E, and H has been assigned as 2S,3R,4aS,5S,8aR,5'R through comparison of synthetic and natural samples. acs.org

Enantioselective Synthesis Protocols

Enantioselective synthesis is crucial for obtaining this compound in its naturally occurring form. Various enantioselective protocols have been developed for lepadins, often leveraging chiral starting materials or catalysts to control the absolute stereochemistry. Approaches have utilized commercially available (S)-malic acid or L-alanine as chiral pool starting materials. researchgate.netnih.govfigshare.comorganic-chemistry.org Phenylglycinol-derived lactams have also served as versatile enantiomeric scaffolds for the construction of substituted cis-decahydroquinolines, which are key intermediates for lepadins A-E and H. ub.educore.ac.ukrsc.orgresearchgate.net Stereoselective cyclocondensation reactions involving these lactams and appropriate cyclohexenone-derived δ-keto esters are key initial steps in some enantioselective routes. core.ac.uk

Stereocontrolled Key Reactions

Achieving the correct relative and absolute stereochemistry in the decahydroquinoline core and the side chain is paramount in this compound synthesis. This is accomplished through the careful application of stereocontrolled reactions.

Diels-Alder Reaction Applications

Diels-Alder reactions, particularly intramolecular variants, are powerful tools for constructing the cyclic systems found in lepadins. Intramolecular hetero-Diels-Alder reactions of acylnitroso compounds have been employed to form bicyclic oxazino lactams with defined stereoselectivity, which are then converted to the cis-decahydroquinoline (B84933) core. nih.govfigshare.comnih.govsemanticscholar.org The use of novel chiral ketolactone dienophiles in key Diels-Alder reactions has been reported to yield all-cis-trisubstituted cyclohexenes with excellent regio- and stereoselectivity, providing a foundation for the lepadin framework. researchgate.netthieme-connect.com

Intramolecular Nucleophilic Amination and Other Cyclization Pathways

Cyclization reactions are essential for forming the piperidine (B6355638) ring of the decahydroquinoline system. Intramolecular nucleophilic amination is a strategy used for the closure of the piperidine ring at the N1 and C2 positions, allowing access to different stereochemical types of lepadin frameworks from common intermediates. researchgate.netthieme-connect.comdntb.gov.ua Intramolecular aldol (B89426) cyclization is another method employed in the synthesis of the cis-decahydroquinoline core. nih.govfigshare.comresearchgate.netsemanticscholar.org Alkylative cyclization has also been utilized to produce bicyclic enones that serve as precursors to the decahydroquinoline system. researchgate.netacs.org

Tandem Ene-Yne-Ene Ring Closing Metathesis

While not directly applied to this compound in the provided snippets, a tandem ene-yne-ene ring closing metathesis has been a key step in the total synthesis of ent-lepadin F and G. acs.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.netacs.org This methodology constructs the decahydroquinoline skeleton from an acyclic precursor, highlighting the diverse cyclization strategies applicable within the lepadin family synthesis.

Development and Utilization of Common Synthetic Intermediates

Several synthetic routes to the lepadin family, including this compound, utilize common intermediates to access the core decahydroquinoline scaffold. One approach involves the use of phenylglycinol-derived tricyclic lactams as enantiomeric scaffolds. These lactams can be synthesized through a stereoselective cyclocondensation reaction. Subsequent steps, such as stereoselective hydrogenation and reductive removal of the oxazolidine (B1195125) ring, lead to a cis-decahydroquinoline intermediate. This intermediate can then be further elaborated to yield different lepadins, including this compound, through stereoselective introduction of substituents and side chain elongation. core.ac.uk

Another strategy employs a cis-decahydroquinoline bearing an (E)-iodoalkenyl group as a common key intermediate for the synthesis of certain lepadins. figshare.com This intermediate can undergo convergent coupling reactions, such as palladium-catalyzed Suzuki cross-coupling, with appropriate units to construct the side chain at the C5 position. figshare.comacs.org

A flexible approach to type II and III lepadin alkaloids, which include this compound (Type II), utilizes a common intermediate accessible from ethyl L-lactate. thieme-connect.comresearchgate.net This approach involves a key Diels-Alder reaction to establish the desired stereochemistry in a cyclohexene (B86901) intermediate, followed by intramolecular nucleophilic amination to form the piperidine ring. thieme-connect.comresearchgate.netresearchgate.net

Furthermore, a 5-oxo-cis-fused decahydroquinoline intermediate has been developed from L-alanine. acs.orgresearchgate.net This intermediate can be transformed into lepadins A-C or lepadins D, E, and H depending on the subsequent functionalization and chain elongation steps. acs.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful strategy for the asymmetric synthesis of complex molecules like alkaloids. In the context of lepadin synthesis, biocatalysis can be employed in various ways, such as the preparation of chiral building blocks or the kinetic resolution of synthetic intermediates. rsc.org

While specific details on a chemoenzymatic synthesis solely for this compound are not extensively detailed in the provided snippets, the general principles of chemoenzymatic synthesis are applicable to alkaloid synthesis. For instance, lipase-catalyzed kinetic resolution has been used in the synthesis of other alkaloids and could potentially be applied to intermediates in the this compound synthesis pathway to control stereochemistry. rsc.org Some studies on chemoenzymatic approaches to hydroxypiperidine alkaloids, which share some structural features with the decahydroquinoline core of lepadins, have been reported, demonstrating the potential of this methodology in accessing enantiopure intermediates. researchgate.net

Development of this compound Analogues for Research Investigations

The development of this compound analogues is undertaken for research investigations, particularly to explore structure-activity relationships and potentially improve biological properties. hkust.edu.hk Although the natural lepadin products exhibit moderate anticancer activity, the synthesis of analogues allows for the study of how subtle structural differences influence this activity. hkust.edu.hk

Diversity-Oriented Synthesis of Analogues

Diversity-Oriented Synthesis (DOS) is a strategy employed to generate collections of structurally diverse small molecules from common precursors. frontiersin.orgscispace.comcam.ac.uk This approach is valuable for exploring chemical space and identifying compounds with desired biological activities, especially when the biological targets are not well-defined. frontiersin.orgcam.ac.uk

In the context of lepadins, DOS has been initiated to create a library of lepadin analogues. hkust.edu.hk This involves designing synthetic routes that can diverge from a common intermediate to produce a variety of related structures. The goal is to generate a diverse set of analogues that can be evaluated for their biological effects, such as cytotoxicity, to understand the relationship between their chemical structure and biological activity. hkust.edu.hk While initial studies using DOS to synthesize eleven lepadin analogues did not identify compounds with higher potency than natural this compound and H, they revealed that minor structural variations significantly impacted cytotoxicity, providing valuable data for future structure-activity relationship studies. hkust.edu.hk

Investigations into Biosynthetic Pathways of Lepadins

Proposed Biosynthetic Routes to the Decahydroquinoline (B1201275) Skeleton

The decahydroquinoline (DHQ) skeleton is a common structural feature in lepadins, including Lepadin E. mdpi.com Proposed biosynthetic routes often draw parallels with the biosynthesis of other decahydroquinoline alkaloids found in organisms like dendrobatid frogs. core.ac.uk One hypothesis suggests a derivation from polyketide pathways involving the aminocyclization of polycarbonyl intermediates. core.ac.uk This could lead to the formation of 2,5-disubstituted decahydroquinolines. core.ac.uk

Synthetic strategies towards the lepadin core often employ reactions that could potentially mimic enzymatic processes in nature. For instance, some synthetic approaches utilize stereoselective cyclocondensation reactions of δ-keto esters with amino compounds to construct the hydroquinoline ring system, a process that is considered to mimic a proposed biosynthetic pathway. core.ac.ukcore.ac.uk Another synthetic strategy involves a Diels-Alder reaction to build the cyclohexene (B86901) core, followed by the closure of the piperidine (B6355638) ring via intramolecular nucleophilic amination. researchgate.netthieme-connect.com This suggests that similar cycloaddition and cyclization events might be involved in the natural biosynthetic process.

Research into the synthesis of various lepadins, including Lepadin D, E, and F, has explored the construction of the cis-fused decahydroquinoline core through stereoselective reactions. researchgate.netthieme-connect.com For example, a Diels-Alder reaction based on a chiral ketolactone dienophile has been employed to stereoselectively synthesize lepadins D, E, and F from a common intermediate. researchgate.netthieme-connect.com This highlights the importance of stereochemical control in forming the multiple chiral centers within the decahydroquinoline system.

Data Table 1: Proposed Key Reactions in Decahydroquinoline Synthesis (Synthetic Mimicry)

| Proposed Reaction Type | Description | Potential Biosynthetic Relevance |

| Aminocyclization of Polycarbonyls | Formation of cyclic amines from intermediates with multiple carbonyl groups. | Analogous to proposed pathways for amphibian alkaloids. core.ac.uk |

| Stereoselective Cyclocondensation | Formation of cyclic systems with control over stereochemistry. | Mimics potential enzymatic ring formation. core.ac.ukcore.ac.uk |

| Diels-Alder Reaction | Cycloaddition reaction forming a cyclic system. | Used in synthesis to build cyclic core, potentially enzyme-catalyzed in nature. researchgate.netthieme-connect.com |

| Intramolecular Nucleophilic Amination | Formation of a nitrogen-containing ring through intramolecular attack. | Step in synthetic routes to piperidine ring of DHQ. researchgate.netthieme-connect.com |

Hypothetical Enzymatic Transformations and Precursors

While specific enzymes involved in this compound biosynthesis have not been fully characterized, hypothetical enzymatic transformations can be inferred from the structural features of lepadins and general knowledge of alkaloid biosynthesis. The presence of a decahydroquinoline core, alkyl substituents, and hydroxyl/acylated hydroxyl groups suggests a series of enzymatic steps involving cyclization, alkylation, hydroxylation, and acylation.

Based on the proposed polyketide-like origin, initial enzymatic steps could involve the assembly of a carbon chain through polyketide synthases. core.ac.uk Subsequent aminocyclization, potentially catalyzed by specific enzymes, would then form the nitrogen-containing ring system. core.ac.uk

The stereochemistry of the decahydroquinoline core and the substituents in lepadins implies the involvement of highly stereoselective enzymes, such as reductases, cyclases, and potentially enzymes catalyzing pericyclic reactions. nih.govrsc.org For instance, stereoselective hydrogenation steps are crucial in synthetic routes to establish the correct relative and absolute configurations of the stereocenters in the decahydroquinoline ring. rsc.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.net This suggests that oxidoreductases likely play a role in the natural pathway.

The introduction of the alkyl side chain at the C-5 position and the hydroxyl group at C-3, as well as the acylation of the C-3 hydroxyl in this compound, would involve specific enzymatic modifications. Enzymes such as hydroxylases, acyltransferases, and potentially methyltransferases (though O-methylation is not a feature of this compound, related enzymes exist in other pathways nih.gov) are likely candidates for these transformations. Precursors would include the polyketide-like intermediate, a nitrogen source (likely an amino acid or ammonia), and the appropriate acyl-CoA for the acylation step.

While direct experimental evidence for these specific enzymatic steps in this compound biosynthesis is lacking, the complexity and stereospecificity of the lepadin structure strongly indicate a multi-enzymatic pathway involving a coordinated series of transformations of simpler precursors.

Data Table 2: Hypothetical Enzymatic Transformations

| Hypothetical Enzymatic Activity | Potential Role in Biosynthesis |

| Polyketide Synthase | Assembly of carbon chain precursor. core.ac.uk |

| Cyclase/Aminocyclase | Formation of the decahydroquinoline ring system. core.ac.uk |

| Oxidoreductase (e.g., Reductase) | Stereoselective reduction of double bonds. rsc.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.net |

| Hydroxylase | Introduction of hydroxyl groups, e.g., at C-3. |

| Acyltransferase | Acylation of hydroxyl groups, e.g., at C-3 in this compound. |

Mechanistic Insights into the Biological Activities of Lepadin E

Cellular Pathway Modulation

Insights into how lepadins may influence cellular processes can be gained by examining the effects of other members of this structural family.

Cell Cycle Arrest and Anti-Proliferative Effects (derived from Lepadin A research)

Research on Lepadin A has demonstrated its ability to exert anti-proliferative effects on various cancer cell lines, including human melanoma (A375), human colorectal carcinoma (HCT116), and mouse myoblasts (C2C12) bidd.group. A key mechanism contributing to these effects is the induction of cell cycle arrest.

Studies have shown that Lepadin A interferes with the S phase of the cell cycle, subsequently leading to an accumulation of cells in the G2/M phase bidd.group. This G2/M phase arrest has been observed in A375 cells treated with Lepadin A at a concentration of 40 µM after 24 hours bidd.group.

Beyond cell cycle effects, Lepadin A has also been reported to strongly inhibit the migration and reduce the clonogenicity of A375 cells, suggesting an impairment of their self-renewing capacity bidd.group. These findings indicate that Lepadin A's anti-proliferative activity involves multiple cellular targets and pathways.

The observed effects of Lepadin A on cell cycle progression and proliferation provide a basis for understanding the potential mechanisms by which other lepadins, including Lepadin E, might exert similar biological activities, although the specific pathways and their relative contributions may vary between individual lepadins.

The following table summarizes key findings regarding Lepadin A's effects on cell cycle distribution in A375 cells:

| Treatment (24 hours) | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |

| Control | Data not explicitly provided, but implied lower than treated bidd.group | Data not explicitly provided, but implied lower than treated bidd.group |

| Lepadin A (40 µM) | Increased bidd.group | Increased bidd.group |

Note: The exact percentage values for control cells were not explicitly provided in the cited text but are implied to be lower than those observed after Lepadin A treatment, which showed an increase in both S and G2/M phases, leading to a G2/M arrest. bidd.group

Structure Activity Relationship Sar Studies Within the Lepadin Family

Correlating Specific Structural Features with Observed Biological Activities

The lepadin family of alkaloids is characterized by a 5-alkyl-3-hydroxydehydroquinoline nucleus. nih.gov Variations in the alkyl side chain at the C-5 position and other substitutions on the decahydroquinoline (B1201275) ring have been shown to significantly impact their cytotoxic potency.

A comparative study of lepadins A, B, and L, isolated from the Mediterranean ascidian Clavelina lepadiformis, provides clear insights into the role of the C-5 side chain. nih.gov These compounds share the same decahydroquinoline core but differ in the structure of their eight-carbon side chain. Lepadin A, which features a conjugated diene system in its side chain, demonstrated the most potent cytotoxic activity against several cancer cell lines, including human melanoma (A375) and human colorectal carcinoma (HCT116). nih.govnih.gov In contrast, Lepadin B, which has a fully saturated alkyl side chain, and Lepadin L, which possesses a hydroxylated side chain, exhibited weak to no cytotoxic activity against the same cell lines. nih.gov

This marked difference in activity suggests that the rigidity and electronic properties conferred by the conjugated double bonds in Lepadin A's side chain are critical for its strong cytotoxic effects. nih.gov Further investigation into the mechanism of Lepadin A revealed it induces G2/M phase cell cycle arrest and inhibits cell migration and self-renewal capacity in A375 cells. nih.gov The cytotoxic potency of Lepadin A against A375 cells was found to be dose-dependent, with an IC₅₀ value of 45.5 ± 4.0 µM. nih.gov

| Compound | Key Structural Feature (C-5 Side Chain) | Cytotoxic Activity against A375 & HCT116 cells |

|---|---|---|

| Lepadin A | Contains a conjugated diene | Strong |

| Lepadin B | Saturated alkyl chain | Weak or Inactive |

| Lepadin L | Hydroxylated alkyl chain | Weak or Inactive |

Stereochemical Influence on Activity and Selectivity

Significant structural differences arise from the stereochemistry at these centers. For instance, lepadins A-C differ from lepadins F-H in their stereochemistry at both the C-3 and C-5 positions. researchgate.net Furthermore, lepadins G and H are epimers, differing only in the stereochemical configuration at the C-2 position. researchgate.net

These stereochemical variations have a profound impact on the conformation of the decahydroquinoline ring system. NMR studies have indicated that lepadins adopt a chair-chair conformation. However, the orientation of key substituents is dictated by the specific stereoisomer. In lepadins A-C, the nitrogen atom occupies an axial position relative to the cyclohexyl ring, whereas in other members of the family, such as lepadins D, E, G, and H, it is found in an equatorial position. researchgate.net Such conformational changes alter the spatial presentation of the pharmacophoric groups, which can drastically affect binding affinity to target molecules and, consequently, biological activity. While direct comparisons of cytotoxic potency between all stereoisomers are not extensively detailed, the principle that enantiomers and diastereomers can have vastly different biological effects is well-established in medicinal chemistry.

Insights from Analogue Synthesis for SAR Elucidation

The total synthesis of lepadin alkaloids is a complex challenge that requires a significant number of highly stereoselective steps. nih.gov However, these synthetic endeavors are crucial not only for confirming the structures of the natural products but also for generating analogues to probe the structure-activity relationships more deeply. The ability to synthetically access these molecules opens the door to creating non-natural stereoisomers or simplified analogues that can help to identify the key structural motifs required for biological activity. nih.gov

By creating simplified analogues, researchers can dissect the molecule to determine which components are essential for its biological function. This can involve modifying or removing the C-5 side chain, altering the substitution pattern on the decahydroquinoline ring, or synthesizing versions with a simplified stereochemical profile. While extensive SAR studies on a broad library of synthetic lepadin analogues are not yet widely published, the existing total syntheses provide the foundational tools necessary for such future investigations. Comparing the activities of the naturally occurring lepadins, such as the potent Lepadin A versus the inactive Lepadin B, serves as a preliminary, nature-driven SAR study that guides the design of future synthetic analogues for more detailed mechanistic and therapeutic exploration. nih.gov

Advanced Spectroscopic and Computational Studies of Lepadin E

Detailed Conformational Analysis

Conformational analysis of molecules like Lepadin E, which contain a decahydroquinoline (B1201275) core, is crucial for understanding their three-dimensional structure and how it influences their reactivity and interactions. The decahydroquinoline ring system can exist in various chair-chair conformers. researchgate.netmdpi.com The relative stability of these conformers is influenced by the substituents on the ring system and the nature of the ring fusion (cis or trans). researchgate.netmdpi.com

For cis-decahydroquinoline (B84933) systems, such as that found in many lepadins, the preferred conformation often involves the C-8a-N bond being axially oriented with respect to the cyclohexane (B81311) chair, and substituents at positions like C-5 adopting equatorial orientations to minimize steric strain. mdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) is a key spectroscopic technique used to determine the relative stereochemistry and preferred conformations by identifying protons that are close in space. mdpi.com NOESY correlations between specific protons, such as diaxial protons on the decahydroquinoline core, provide direct evidence for the favored conformation. mdpi.com

While specific detailed conformational analysis data solely for this compound is not extensively detailed in the provided search results, studies on related lepadins, such as Lepadin L, provide a strong basis for understanding the conformational preferences within this structural class. mdpi.com The analysis of coupling constants (J-values) in 1H NMR spectra also provides valuable information about the dihedral angles between protons, further aiding in conformational assignments. mdpi.com

Quantum Chemical Calculations in Support of Spectroscopic Assignments

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), play a vital role in supporting and validating spectroscopic assignments for complex molecules like this compound. researchgate.netmdpi.commdpi.comeurjchem.com These calculations can predict various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). researchgate.netmdpi.comepj-conferences.orgq-chem.comrsc.org

By calculating these parameters for different possible conformers or isomers, researchers can compare the theoretical predictions with experimental spectroscopic data (NMR, IR, etc.) to confirm the most stable structure and assign observed signals to specific atoms or functional groups. researchgate.netmdpi.commdpi.comeurjchem.comepj-conferences.org For instance, calculated 1H and 13C NMR chemical shifts can be compared to experimental values to verify structural assignments. nih.govmdpi.comajol.info Similarly, calculated vibrational frequencies can be matched with bands observed in experimental IR or Raman spectra to confirm the presence of specific functional groups and their vibrational modes. researchgate.netajol.inforsc.org

DFT calculations can also provide insights into the electronic structure of the molecule, including molecular orbitals (e.g., HOMO and LUMO) and charge distribution, which can help explain observed spectroscopic features and reactivity. researchgate.netmdpi.comrsc.org The agreement between calculated and experimental spectroscopic data strengthens the confidence in the assigned structure and conformation of this compound. researchgate.neteurjchem.comepj-conferences.org

Spectroscopic Characterization of Synthetic Intermediates and Derivatized Compounds

The synthesis of complex natural products like this compound often involves multiple steps and the creation of various synthetic intermediates. researchgate.netnih.govacs.orgresearchgate.net Spectroscopic characterization of these intermediates is essential to confirm their structures and monitor the progress of the synthesis. Techniques such as 1D and 2D NMR (including 1H, 13C, COSY, HSQC, HMBC, and NOESY), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for this purpose. mdpi.commdpi.comnih.govmdpi.comajol.infond.eduamazonaws.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity within the molecule. q-chem.comajol.infond.edu IR spectroscopy helps identify the presence of key functional groups like hydroxyl, carbonyl, and amine groups through their characteristic vibrational frequencies. q-chem.comajol.inforsc.orgamazonaws.com Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and structural fragments. mdpi.commdpi.com

Furthermore, derivatization of this compound or its intermediates can be performed to facilitate spectroscopic analysis or to assess specific structural features. For example, forming acetonide derivatives can help establish the relative configuration of hydroxyl groups in a side chain through changes in the chemical shifts of the dioxolane ring methyl groups in the NMR spectrum. mdpi.com Spectroscopic comparisons between natural this compound and synthetic samples, as well as between this compound and its derivatives or epimers, are crucial for confirming the stereochemistry and purity of the synthesized compound. nih.gov Differences in NMR chemical shifts between diastereomers, even at remote stereocenters, can be diagnostic for structural assignment. nih.gov

Table 1: Spectroscopic Techniques Used in Lepadin Studies

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| 1D NMR (¹H, ¹³C) | Chemical shifts, coupling constants, number of protons/carbons, functional groups | Primary technique for structural elucidation and confirmation. mdpi.comnih.govmdpi.comajol.info |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Proton-proton correlations, carbon-proton correlations (one-bond and long-range), spatial proximity of protons | Establishing connectivity, identifying spin systems, determining relative stereochemistry and conformation. mdpi.comnih.govajol.infond.edu |

| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups | Identifying key functional groups like hydroxyl, carbonyl, and amine. q-chem.comajol.inforsc.orgamazonaws.com |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirming molecular formula and structural fragments. mdpi.commdpi.com |

Future Research Directions and Broader Academic Implications

Elucidation of Undiscovered Biological Mechanisms of Lepadin E

Recent research has identified this compound as a significant inducer of ferroptosis, a regulated form of iron-dependent cell death. Studies indicate that this compound triggers ferroptosis through the classical p53-SLC7A11-GPX4 pathway. medchemexpress.comthieme-connect.com This mechanism involves the promotion of p53 expression, a decrease in the levels of SLC7A11 and GPX4 proteins, leading to increased production of reactive oxygen species (ROS) and lipid peroxides, ultimately causing cell death. medchemexpress.comthieme-connect.com this compound has demonstrated significant antitumor effects in vitro. medchemexpress.comthieme-connect.com

Beyond this identified ferroptosis pathway, the full spectrum of this compound's biological activities and underlying mechanisms remains an active area of investigation. The lepadin family as a whole exhibits diverse biological properties, including cytotoxicity against various cancer cell lines, inhibition of tyrosine kinase and butyrylcholine (B1668140) esterase activity, and antiparasitic effects. medchemexpress.comnih.govmedchemexpress.commdpi.com For instance, Lepadin A has been shown to inhibit cell migration and induce G2/M phase cell cycle arrest in melanoma cells, with ongoing studies aiming to clarify the mechanisms of action for other lepadins. medchemexpress.commedchemexpress.com Lepadins D, E, and F have demonstrated antiplasmodial and antitrypanosomal activities. nih.govnih.govresearchgate.net Lepadin B is known to block neuronal nicotinic acetylcholine (B1216132) receptors. bidd.group Furthermore, Lepadin A has been identified as a potential inducer of immunogenic cell death. core.ac.ukinvivochem.cn

Future research should focus on:

Detailed mechanistic studies of ferroptosis induction: Further investigations are needed to fully map the downstream effects of this compound within the p53-SLC7A11-GPX4 pathway and to identify any other contributing factors or interacting pathways.

Exploration of other potential cellular targets: Given the diverse activities of related lepadins, this compound may possess additional biological targets or modulate other cellular processes yet to be discovered.

Investigation of selectivity: Understanding the selectivity of this compound's activity towards cancer cells compared to normal cells is crucial for assessing its therapeutic potential.

Exploration of Novel and Efficient Synthetic Pathways

The limited availability of lepadins from natural sources has historically hindered extensive biological and pharmacological studies. nih.govmdpi.combidd.groupcore.ac.uk The complex decahydroquinoline (B1201275) core structure of lepadins, along with multiple stereocenters and functionalized side chains, presents significant challenges for chemical synthesis, often requiring numerous highly stereoselective steps. medchemexpress.commedchemexpress.comcore.ac.uk

Significant efforts have been directed towards developing synthetic routes to access this compound and other lepadins. Flexible synthetic approaches have been developed, such as the stereoselective synthesis of Type II (including this compound) and Type III lepadins starting from readily available precursors like ethyl L-lactate. thieme-connect.comresearchgate.net Total syntheses of this compound and other lepadins have also been reported, contributing to the determination of their absolute configurations. core.ac.ukresearchgate.netmetabolomicsworkbench.org More recent advancements include the exploration of green chemistry approaches for constructing the core cis-fused decahydroquinoline ring system common to several lepadins. nih.gov

Despite these advancements, the exploration of novel and more efficient synthetic pathways remains a critical area for future research. The goal is to develop scalable and cost-effective methods that can provide sufficient quantities of this compound and its analogs for comprehensive biological evaluation and potential therapeutic development. This includes investigating:

Stereocontrolled synthesis: Developing highly stereoselective reactions to efficiently assemble the complex decahydroquinoline core and introduce the correct stereochemistry at each chiral center.

Convergent synthesis: Designing synthetic routes that bring together key fragments late in the synthesis to improve efficiency and yield.

Sustainable methodologies: Exploring environmentally friendly synthetic approaches, such as catalytic reactions and the use of renewable resources.

Expansion of the Lepadin Chemical Space for Mechanistic Biological Probing

The limited natural supply of lepadins has also restricted comprehensive structure-activity relationship (SAR) studies necessary to understand how structural variations influence their biological properties. nih.govmdpi.combidd.groupcore.ac.uknih.gov Expanding the chemical space around the lepadin scaffold through the synthesis of analogs is crucial for identifying key structural features responsible for specific biological activities, such as ferroptosis induction or antitumor effects.

Initial SAR studies on lepadins have suggested that biological activity may be dependent on factors such as the configuration at the C-2 position and the nature of the functionality at C-3 of the decahydroquinoline core. nih.gov Subtle structural differences among lepadin analogs have been shown to have considerable influence on cytotoxicity. hkust.edu.hk

Future research should focus on:

Targeted analog synthesis: Designing and synthesizing a library of this compound analogs with specific modifications to the decahydroquinoline core, the alkyl side chain, and the ester moiety.

High-throughput screening: Evaluating the biological activities of these analogs using high-throughput screening assays to identify compounds with enhanced potency, selectivity, or novel mechanisms of action.

Computational studies: Utilizing computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the activity of potential analogs and guide synthesis efforts. organic-chemistry.orgutu.fi

Mechanistic SAR: Investigating the specific interactions of promising analogs with their biological targets to gain deeper insights into the molecular basis of their activity.

Expanding the lepadin chemical space will not only aid in the discovery of potentially more potent or selective compounds but also serve as valuable tools for dissecting the biological pathways modulated by this compound and related alkaloids.

Role of this compound in Chemical Ecology and Marine Biosystems

Lepadins are marine natural products isolated from ascidians, sessile marine invertebrates, and organisms that prey upon them. medchemexpress.comnih.govmedchemexpress.comnih.govmdpi.comcore.ac.uknih.gov This origin suggests that lepadins may play significant roles in the chemical ecology of marine environments. Marine chemical ecology is an interdisciplinary field that investigates the production and interaction of bioactive molecules that mediate relationships between marine organisms and their environment. researchgate.netresearchgate.netpherobase.comscribd.commpg.dechemecol.org These molecules can serve various ecological functions, including defense against predators, competitors, or pathogens, as well as roles in communication, reproduction, and habitat selection. researchgate.netresearchgate.net

The presence of lepadins in both ascidians and their predators, such as the marine turbellarian Prostheceraeus villatus which feeds on Clavelina lepadiformis, points towards a potential role in predator-prey interactions, possibly as defensive compounds accumulated by the predator from its diet. nih.govscribd.com this compound is listed in databases of semiochemicals, further suggesting a potential role in chemical communication within marine ecosystems. pherobase.com

Future research should aim to:

Identify the specific ecological roles of this compound: Conduct studies to determine if this compound acts as a defensive compound, a signaling molecule, or has other ecological functions in its native marine environment. This could involve behavioral assays with potential predators or competitors.

Investigate biosynthesis: Elucidate the biosynthetic pathway of this compound in its producing organism(s) to understand its natural production and regulation.

Explore microbial symbiosis: Investigate the potential involvement of symbiotic microorganisms in the production of this compound, as is common for many marine natural products from ascidians. medchemexpress.commedchemexpress.com

Assess environmental impact: Evaluate the stability and potential environmental impact of this compound in marine ecosystems.

Understanding the role of this compound in marine chemical ecology will not only provide ecological insights but may also reveal evolutionary pressures that have shaped the structure and bioactivity of this class of compounds.

Q & A

Q. What spectroscopic and computational methods are critical for resolving the stereochemistry of Lepadin E, particularly at non-cyclic stereocenters?

this compound’s stereochemical assignment relies on comparative NMR analysis of natural and synthetic analogs. For instance, the C5′ relative stereochemistry was resolved by comparing the NMR spectra of synthetic (+)-Lepadin F and (+)-5′-epi-Lepadin F with natural isolates. Key spectral differences in the 1.93–1.75 ppm region (e.g., axial vs. equatorial proton environments) and computational modeling of low-energy conformers (e.g., hydrogen bonding patterns) confirmed stereochemical assignments . Additionally, TOCSY and HMBC experiments are essential for tracing connectivity in complex decahydroquinoline frameworks .

Q. How is the purity and identity of this compound validated in synthetic or isolated samples?

Newly synthesized or isolated this compound must undergo rigorous characterization:

- HRMS : To confirm molecular formula (e.g., ) and isotopic patterns.

- NMR : , , and 2D experiments (e.g., COSY, HMBC) to map substituents and resolve overlapping signals. For example, the β-methylthioacrylate side chain in this compound is identified via NMR peaks at δ 8.07 (d, ) and 5.74 (d, ) .

- Optical rotation : Compare values with literature data to confirm enantiopurity .

Q. What in vitro assays are used to assess this compound’s ferroptosis-inducing activity?

Standard assays include:

- Lipid peroxidation quantification : Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels via thiobarbituric acid (TBA) assays.

- GPX4 and SLC7A11 expression : Western blotting or qPCR to validate pathway inhibition.

- ROS detection : Fluorescent probes (e.g., DCFH-DA) in cell lines like HT-1080 or A549 .

Dose-response curves (e.g., 1–20 μM) and controls (e.g., ferrostatin-1 for ferroptosis inhibition) are mandatory for mechanistic validation .

Advanced Research Questions

Q. How can synthetic challenges in this compound’s total synthesis be addressed, particularly in stereoselective side-chain assembly?

Key strategies include:

- Horner-Wadsworth-Emmons olefination : To install the -configured octenoyl side chain using functionalized phosphonates (e.g., C1+C7 or C1+C2+C5 strategies) .

- Hydrogenation protocols : Stereoselective reduction of exocyclic double bonds in intermediates (e.g., cis-decalin cores) using Pd/C or PtO under controlled pressure .

- Protecting group optimization : Temporary protection of secondary alcohols (e.g., TBS or MOM groups) to prevent side reactions during coupling steps .

Q. How do contradictory findings about this compound’s mechanism of action (e.g., p53 dependency) impact experimental design?

Conflicting reports on p53’s role in ferroptosis induction necessitate:

- Isogenic cell lines : Compare p53-wildtype (e.g., HCT-116) vs. p53-knockout models to isolate pathway dependencies.

- Rescue experiments : Overexpress SLC7A11 or GPX4 in p53-null cells to test bypass mechanisms.

- Multi-omics integration : Transcriptomic and metabolomic profiling to identify compensatory pathways (e.g., NRF2 or FSP1 upregulation) .

Q. What structural modifications of this compound enhance its bioactivity while minimizing off-target effects?

Structure-activity relationship (SAR) studies suggest:

- Side-chain truncation : Shortening the C10 alkyl chain reduces cytotoxicity but may improve solubility.

- Stereochemical inversion : Epimerization at C5′ alters hydrogen-bonding interactions, affecting GPX4 binding affinity .

- Prodrug strategies : Esterification of the secondary alcohol to enhance bioavailability .

Validate modifications using in vitro ferroptosis assays and in vivo xenograft models (e.g., 10 mg/kg dosing in nude mice) .

Methodological Considerations

Q. How should researchers address discrepancies in NMR data between synthetic and natural this compound?

- Solvent and temperature standardization : Ensure identical conditions (e.g., CDCl at 298 K) for spectral acquisition.

- Dynamic effects analysis : Variable-temperature NMR to identify conformational exchange broadening (e.g., axial-equatorial ring flipping in decahydroquinoline cores) .

- Synthetic intermediate tracking : Compare spectra at each synthetic step to isolate deviations (e.g., incorrect protecting group removal) .

Q. What statistical methods are appropriate for analyzing dose-dependent ferroptosis induction by this compound?

- Nonlinear regression : Fit IC values using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare ROS levels across treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Survival analysis : Kaplan-Meier curves for in vivo tumor growth inhibition studies .

Data Reproducibility and Reporting

Q. What minimal dataset should be included in publications to ensure reproducibility of this compound studies?

- Synthetic protocols : Detailed reaction conditions (solvent, catalyst, temperature) and characterization data (NMR, HRMS, HPLC purity ≥95%).

- Biological assays : Full dose-response data, positive/negative controls, and raw image files for Western blots.

- Computational models : XYZ coordinates and Gaussian input files for conformational analyses .

Q. How can researchers validate the specificity of this compound’s ferroptosis induction versus other cell death pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.